3-(4-Bromo-2-methylphenoxy)piperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-Bromo-2-methylphenoxy)piperidine is a chemical compound with the molecular formula C12H16BrNO and a molecular weight of 270.17 g/mol It is a derivative of piperidine, a six-membered heterocyclic amine, and contains a brominated phenoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Bromo-2-methylphenoxy)piperidine typically involves the reaction of 4-bromo-2-methylphenol with piperidine under specific conditions. One common method is the nucleophilic substitution reaction where 4-bromo-2-methylphenol reacts with piperidine in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
3-(4-Bromo-2-methylphenoxy)piperidine can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles, leading to the formation of different derivatives.
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the phenoxy group or the piperidine ring.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium carbonate in solvents like DMF or ethanol.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted piperidine derivatives, while oxidation can introduce hydroxyl or carbonyl groups.
Scientific Research Applications
3-(4-Bromo-2-methylphenoxy)piperidine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving receptor binding and enzyme inhibition.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(4-Bromo-2-methylphenoxy)piperidine involves its interaction with specific molecular targets. The phenoxy group can interact with various receptors or enzymes, potentially inhibiting their activity. The piperidine ring may also play a role in binding to biological molecules, affecting their function. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
3-(4-Chloro-2-methylphenoxy)piperidine: Similar structure but with a chlorine atom instead of bromine.
3-(4-Fluoro-2-methylphenoxy)piperidine: Contains a fluorine atom in place of bromine.
3-(4-Iodo-2-methylphenoxy)piperidine: Iodine atom substitution.
Uniqueness
3-(4-Bromo-2-methylphenoxy)piperidine is unique due to the presence of the bromine atom, which can influence its reactivity and interactions with other molecules. Bromine’s size and electronegativity can affect the compound’s chemical and biological properties, making it distinct from its chloro, fluoro, and iodo analogs .
Properties
IUPAC Name |
3-(4-bromo-2-methylphenoxy)piperidine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BrNO/c1-9-7-10(13)4-5-12(9)15-11-3-2-6-14-8-11/h4-5,7,11,14H,2-3,6,8H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WEMGTNQNEPZEEF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Br)OC2CCCNC2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16BrNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.